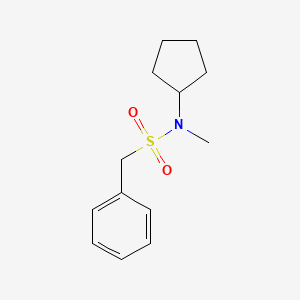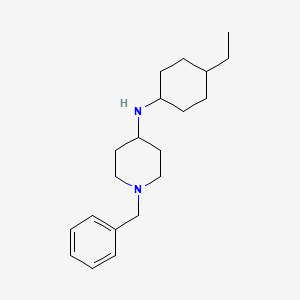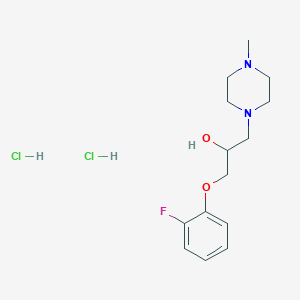
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide, also known as CPPAMS, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CPPAMS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
科学的研究の応用
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been investigated for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and pain. In cancer research, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation is a common underlying factor in many diseases, and N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has also been investigated for its potential analgesic effects, as it has been shown to reduce pain in animal models of neuropathic pain.
作用機序
The mechanism of action of N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide is not fully understood, but it is thought to involve the inhibition of various cellular pathways. In cancer research, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. Inflammation is a complex process that involves the activation of various signaling pathways, and N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. In animal models of neuropathic pain, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to reduce pain by inhibiting the activity of voltage-gated sodium channels.
Biochemical and Physiological Effects
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Inflammation is associated with the production of reactive oxygen species, and N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. In animal models of neuropathic pain, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to reduce pain by decreasing the activity of nociceptive neurons in the spinal cord.
実験室実験の利点と制限
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has several advantages for lab experiments, including its high potency and selectivity. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high doses. Careful dose optimization and selection of appropriate animal models are necessary to ensure the safety and efficacy of N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide in lab experiments.
将来の方向性
There are several future directions for research on N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide and to identify potential biomarkers for its therapeutic activity.
合成法
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide can be synthesized using a variety of methods, including the reaction of N-methylcyclopentylamine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of cyclopentylamine with N-methyl-N-phenylsulfonamide in the presence of a dehydrating agent such as thionyl chloride. Both methods have been reported to yield N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide in good to excellent yields.
特性
IUPAC Name |
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-14(13-9-5-6-10-13)17(15,16)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRBNSVPSRWVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(1H-benzimidazol-2-ylmethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B5965447.png)
![{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B5965457.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(1-cyclopropylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5965461.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5965463.png)
![N,N-dibenzyl-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5965465.png)

![methyl 4,5-dimethoxy-2-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5965480.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5965492.png)
![4-{[2-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5965498.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B5965516.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-5,6-dimethyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5965528.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B5965531.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5965547.png)
